

# physical and chemical properties of 4,5-Diamino-2-methylbenzonitrile

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## Compound of Interest

Compound Name: 4,5-Diamino-2-methylbenzonitrile

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## An In-Depth Technical Guide to 4,5-Diamino-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4,5-Diamino-2-methylbenzonitrile** is a substituted aromatic nitrile of interest in medicinal chemistry and materials science. Its structure, featuring a benzonitrile core with two adjacent amino groups and a methyl substituent, presents multiple sites for chemical modification, making it a potentially valuable building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity. This technical guide provides a summary of the available physical and chemical property data for **4,5-Diamino-2-methylbenzonitrile**.

### Chemical Structure and Properties

The chemical structure of **4,5-Diamino-2-methylbenzonitrile** is characterized by a benzene ring substituted with a nitrile ( $-C\equiv N$ ) group, two amino ( $-NH_2$ ) groups at the 4 and 5 positions, and a methyl ( $-CH_3$ ) group at the 2 position. This arrangement of functional groups influences its chemical reactivity and physical properties.

Molecular Formula:  $C_8H_9N_3$ <sup>[1]</sup>

Molecular Weight: 147.18 g/mol [1]

## Physical Properties

Comprehensive experimental data for the physical properties of **4,5-Diamino-2-methylbenzonitrile** are not readily available in published literature. The following table summarizes predicted values obtained from computational models. It is crucial to note that these are theoretical estimations and should be confirmed by experimental validation.

| Property          | Value                        | Source       |
|-------------------|------------------------------|--------------|
| Boiling Point     | 369.5 ± 42.0 °C              | Predicted[1] |
| Density           | 1.19 ± 0.1 g/cm <sup>3</sup> | Predicted[1] |
| Monoisotopic Mass | 147.07965 Da                 | Predicted[1] |
| XlogP             | 0.6                          | Predicted[1] |

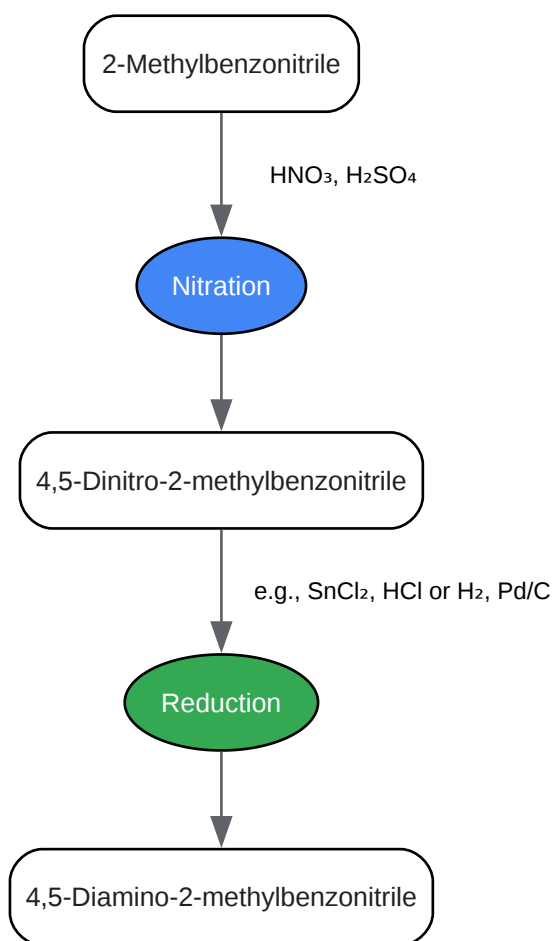
Note: Experimental determination of properties such as melting point and solubility in various organic solvents is highly recommended for any practical application.

## Synthesis and Reactivity

A definitive, detailed experimental protocol for the synthesis of **4,5-Diamino-2-methylbenzonitrile** is not currently available in peer-reviewed scientific journals or patents. However, a logical synthetic approach can be conceptualized based on established organic chemistry principles.

## Conceptual Synthetic Workflow

The synthesis of **4,5-Diamino-2-methylbenzonitrile** would likely involve the introduction of the amino groups onto a pre-existing 2-methylbenzonitrile scaffold. A common strategy for introducing adjacent amino groups is the reduction of a corresponding dinitro compound.



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Caption: Conceptual synthetic pathway for **4,5-Diamino-2-methylbenzonitrile**.

Methodology:

- Nitration: 2-Methylbenzonitrile would first undergo nitration using a mixture of nitric acid and sulfuric acid to introduce two nitro groups onto the aromatic ring, yielding 4,5-dinitro-2-methylbenzonitrile. The reaction conditions, including temperature and reaction time, would need to be carefully controlled to achieve the desired dinitration and avoid side reactions.
- Reduction: The resulting 4,5-dinitro-2-methylbenzonitrile would then be reduced to the corresponding diamine. This can be achieved through various established methods, such as catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or by using a metal in acidic media (e.g., tin(II) chloride in hydrochloric acid).

Purification: The final product would likely require purification, for which techniques such as recrystallization or column chromatography would be employed. The choice of solvent for these procedures would depend on the experimentally determined solubility of the compound.

## Spectroscopic Characterization

Detailed experimental spectroscopic data (NMR, IR, MS) for **4,5-Diamino-2-methylbenzonitrile** are not available in the public domain. However, the expected spectral features can be predicted based on its structure.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amino protons. The aromatic protons would likely appear as two singlets or a set of coupled doublets in the aromatic region (typically 6.0-8.0 ppm). The methyl group protons would give a singlet further upfield (around 2.0-2.5 ppm). The two amino groups would each produce a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The nitrile carbon would be observed in the downfield region (typically 115-125 ppm). The aromatic carbons would appear in the range of 100-150 ppm, and the methyl carbon would be found in the upfield region (around 15-25 ppm).

### Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the different functional groups:

- N-H stretching: Two or more sharp to medium bands in the region of 3300-3500  $\text{cm}^{-1}$  corresponding to the symmetric and asymmetric stretching vibrations of the primary amino groups.
- $\text{C}\equiv\text{N}$  stretching: A sharp, medium to strong intensity band around 2220-2260  $\text{cm}^{-1}$  for the nitrile group.

- C-H stretching: Aromatic C-H stretching bands just above  $3000\text{ cm}^{-1}$  and aliphatic C-H stretching bands from the methyl group just below  $3000\text{ cm}^{-1}$ .
- N-H bending: A medium to strong band in the region of  $1590\text{-}1650\text{ cm}^{-1}$ .
- C=C stretching: Aromatic ring C=C stretching vibrations in the  $1400\text{-}1600\text{ cm}^{-1}$  region.

## Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak ( $M^+$ ) corresponding to the molecular weight of the compound ( $147.18\text{ g/mol}$ ). Fragmentation patterns would likely involve the loss of small molecules such as HCN or  $\text{NH}_3$ . High-resolution mass spectrometry would be able to confirm the elemental composition of the molecular ion.

## Biological Activity and Signaling Pathways

Currently, there is no published research detailing the biological activity of **4,5-Diamino-2-methylbenzonitrile** or its involvement in any specific signaling pathways. The presence of the diamino-substituted benzene ring, a feature found in some biologically active molecules, suggests that this compound could be explored for various pharmacological activities. However, any such potential would require experimental investigation.

## Conclusion and Future Directions

**4,5-Diamino-2-methylbenzonitrile** is a chemical compound with potential for further research and application, particularly as a synthetic intermediate. However, a significant gap exists in the publicly available experimental data for its physical and chemical properties, as well as a detailed, validated synthesis protocol. Future work should focus on the experimental determination of its fundamental properties and the development of a reliable synthetic route. Subsequent studies could then explore its reactivity and potential as a scaffold for the development of novel compounds with interesting biological or material properties. Researchers and drug development professionals are encouraged to perform their own experimental validation of the predicted data presented in this guide before use in any application.

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## References

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- To cite this document: BenchChem. [physical and chemical properties of 4,5-Diamino-2-methylbenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3316060#physical-and-chemical-properties-of-4-5-diamino-2-methylbenzonitrile]

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